molecular formula C21H22N4O5S B2519351 N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897613-99-9

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2519351
CAS RN: 897613-99-9
M. Wt: 442.49
InChI Key: PAOQOQFLHKKZGZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Compound X exhibits a melting point of approximately .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has identified derivatives of the compound with potential antitumor activity. Specifically, studies have synthesized acetamide derivatives bearing different heterocyclic ring systems, showing considerable anticancer activity against various cancer cell lines. These findings suggest the compound's derivatives as promising candidates for further antitumor evaluations (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-Inflammatory Properties

Another study focused on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives, which were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds exhibited good antioxidant activity in assays, along with excellent anti-inflammatory activity, highlighting the compound's derivatives as potential therapeutic agents for treating inflammation-related disorders (Koppireddi et al., 2013).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes, synthesized through the amidification reaction of related thiazole-containing monomers, were investigated for their potential applications in conducting polymers. These polymers exhibited promising optical and electronic characteristics suitable for various applications, indicating the potential utility of the compound's derivatives in material science and engineering (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-16-7-5-4-6-15(16)24-20(27)25-21-23-14(12-31-21)11-19(26)22-13-8-9-17(29-2)18(10-13)30-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOQOQFLHKKZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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